N-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-valine
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Overview
Description
N-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-valine is a complex organic compound notable for its unique structure and potential applications across various fields including chemistry, biology, and medicine. This compound's molecular framework features a tetrahydro-1,5-methanopyrido[1,2-a][1,5]diazocin ring system with a carbonyl functional group and D-valine moiety, making it a fascinating subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-valine typically involves multiple steps:
Formation of the Tetrahydro-1,5-methanopyrido[1,2-a][1,5]diazocin Ring: : This can be achieved via a cyclization reaction starting with appropriate precursor molecules under carefully controlled conditions.
Introduction of the Carbonyl Group: : Oxidation reactions using reagents such as Jones reagent or PCC (Pyridinium chlorochromate) can be used to introduce the carbonyl group at the desired position.
Attachment of D-Valine: : Finally, D-valine is coupled to the core structure through peptide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For large-scale production, optimized reaction conditions and catalysts are used to maximize yield and purity. Techniques such as continuous flow chemistry and high-throughput screening are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Undergoes oxidation reactions to form derivatives with varying oxidation states.
Reduction: : Can be reduced to its corresponding alcohols or amines using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: : Subject to nucleophilic substitution reactions, particularly at the carbonyl group and diazocin ring.
Common Reagents and Conditions
Oxidation: : Uses reagents such as KMnO4 (Potassium permanganate) or CrO3 (Chromium trioxide).
Reduction: : Involves NaBH4 or LiAlH4 in solvents like ethanol or THF (Tetrahydrofuran).
Substitution: : Often conducted in polar aprotic solvents like DMF (Dimethylformamide) with bases like K2CO3 (Potassium carbonate).
Major Products Formed
Oxidation: : Forms ketones or carboxylic acids depending on the conditions.
Reduction: : Yields alcohols or amines.
Substitution: : Produces substituted derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Material Science: : Incorporated into polymer matrices to impart specific properties.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, providing insights into enzymatic mechanisms and potential drug targets.
Receptor Binding Studies: : Used to study receptor-ligand interactions at the molecular level.
Medicine
Pharmacology: : Explored as a potential drug candidate for its biological activities.
Diagnostics: : Utilized in the development of diagnostic agents for imaging and analysis.
Industry
Synthesis of Fine Chemicals: : Employed in the synthesis of fine chemicals and pharmaceutical intermediates.
Agriculture: : Potentially used in the formulation of agrochemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: : Binds to the active site of enzymes, altering their activity.
Receptor Interaction: : Engages with specific receptors, modulating signal transduction pathways.
Metabolic Pathways: : Influences metabolic pathways by interacting with key metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
**N-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-valine
**N-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-alanine
Uniqueness
What sets N-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-valine apart is its precise stereochemistry, which imparts unique biological activity and specificity in binding interactions.
This compound's diverse range of applications and intriguing chemical properties make it a valuable subject of ongoing scientific exploration. How does this information align with your interests?
Properties
IUPAC Name |
(2R)-3-methyl-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-10(2)15(16(22)23)18-17(24)19-7-11-6-12(9-19)13-4-3-5-14(21)20(13)8-11/h3-5,10-12,15H,6-9H2,1-2H3,(H,18,24)(H,22,23)/t11-,12-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTVOOKRMLJSKO-SLEUVZQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)N1C[C@@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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